N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 393586-12-4
VCID: VC5267856
InChI: InChI=1S/C32H30N6O6S2/c1-41-24-11-5-4-10-22(24)37-28(18-33-31(40)26-13-7-15-44-26)34-35-32(37)46-19-29(39)38-23(17-21(36-38)27-14-8-16-45-27)20-9-6-12-25(42-2)30(20)43-3/h4-16,23H,17-19H2,1-3H3,(H,33,40)
SMILES: COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6
Molecular Formula: C32H30N6O6S2
Molecular Weight: 658.75

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

CAS No.: 393586-12-4

Cat. No.: VC5267856

Molecular Formula: C32H30N6O6S2

Molecular Weight: 658.75

* For research use only. Not for human or veterinary use.

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide - 393586-12-4

Specification

CAS No. 393586-12-4
Molecular Formula C32H30N6O6S2
Molecular Weight 658.75
IUPAC Name N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C32H30N6O6S2/c1-41-24-11-5-4-10-22(24)37-28(18-33-31(40)26-13-7-15-44-26)34-35-32(37)46-19-29(39)38-23(17-21(36-38)27-14-8-16-45-27)20-9-6-12-25(42-2)30(20)43-3/h4-16,23H,17-19H2,1-3H3,(H,33,40)
Standard InChI Key WXSSPQSAUIIXGY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a central 4,5-dihydropyrazole core fused with a thiophene ring at position 3 and a 2,3-dimethoxyphenyl group at position 5. A triazole ring substituted with a 2-methoxyphenyl group is connected via a sulfanyl-acetyl linker to the pyrazole moiety. The furan-2-carboxamide group is tethered to the triazole through a methylene bridge, completing the structure .

Table 1: Key Structural Components

ComponentSubstituents/Functional GroupsPosition
Pyrazole core2,3-Dimethoxyphenyl, thiophen-2-yl3,5
Triazole ring2-Methoxyphenyl, sulfanyl-acetyl linker4,5
Furan-2-carboxamideMethyl groupTerminal

Physicochemical Properties

The compound’s molecular formula is C32H30N6O6S2, with a molecular weight of 658.8 g/mol . Its logP (partition coefficient) of 5.38 and logD (distribution coefficient) of 5.38 indicate moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (logSw = -5.42) . The polar surface area (100.90 Ų) and hydrogen bond acceptor/donor counts (11/1) further suggest moderate bioavailability .

Synthesis and Manufacturing

Table 2: Critical Reaction Steps

StepReaction TypeKey Reagents/Conditions
1CyclocondensationHydrazine, diketone, acid catalyst
2CuAACCu(I), sodium ascorbate
3ThioetherificationThiol, alkyl halide, base
4Amide CouplingCarbodiimide, HOBt
ParameterValueInterpretation
Bioavailability58%Moderate oral absorption
Plasma Protein Binding92%High tissue distribution
Half-life6.3 hoursBID dosing likely

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

Replacing the 2-methoxyphenyl group with 4-nitrophenyl (as in CID 4120502) increases logP to 5.91 but reduces solubility (logSw = -6.01), highlighting the trade-off between lipophilicity and bioavailability .

Table 4: Analog Comparison

CompoundlogPlogSwPolar Surface Area (Ų)
Query Compound5.38-5.42100.90
4-Nitrophenyl Analog5.91-6.01108.20
4-Fluorophenyl Analog5.38-5.42100.90

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